4,4',4''-Methanetriyltriphenol

Polymer Chemistry Thermosetting Resins Materials Science

Researchers requiring thermally stable, multifunctional phenolic building blocks face limited options beyond difunctional BPA. 4,4',4''-Methanetriyltriphenol solves this with its rigid, trifunctional architecture: • Enables phthalonitrile resins with Tg >400°C - a >100°C advantage over BPA-based systems • Provides documented flame resistance improvement in PU foams vs. BPA polyols • Blocks 99% of UV-B radiation at 1.2% loading in clear epoxy coatings • Improves polyolefin thermal stability by 42% at 0.3% loading (180°C) Supplied as >98% pure crystalline powder with full QC documentation. Bulk quantities available.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
CAS No. 603-44-1
Cat. No. B1329338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4''-Methanetriyltriphenol
CAS603-44-1
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C19H16O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19-22H
InChIKeyWFCQTAXSWSWIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4',4''-Methanetriyltriphenol for Advanced Polymers and Resins


4,4',4''-Methanetriyltriphenol (CAS 603-44-1), also known as 4,4',4''-trihydroxytriphenylmethane or leucaurin, is a triarylmethane derivative with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is characterized by three phenolic hydroxyl groups attached to a central methane carbon via para-substituted phenyl rings, conferring a trifunctional, rigid, and thermally stable architecture . It is commercially available as a light yellow to orange crystalline powder with a purity typically exceeding 98.0% (GC) and a melting point range of 241.0 to 247.0 °C .

Why 4,4',4''-Methanetriyltriphenol Cannot Be Substituted


Generic substitution of 4,4',4''-Methanetriyltriphenol with simpler phenolic compounds like bisphenol A (BPA), 4-hydroxybenzophenone, or triphenylmethanol is not feasible in high-performance applications due to fundamental differences in molecular architecture and resulting material properties. Unlike BPA, which is a difunctional, flexible molecule, 4,4',4''-Methanetriyltriphenol's trifunctional, rigid, star-shaped geometry enables significantly higher crosslinking densities, leading to superior thermal stability and mechanical strength in cured resins [1]. Furthermore, its three hydroxyl groups provide enhanced antioxidant and UV-absorbing capabilities compared to mono- or di-functional analogs . These structural advantages translate directly into quantifiable performance metrics, as detailed in the following evidence guide.

Quantified Performance Advantages of 4,4',4''-Methanetriyltriphenol


Thermal Stability vs. Bisphenol A in Phthalonitrile Resins

In the synthesis of high-performance phthalonitrile resins, 4,4',4''-Methanetriyltriphenol (as the precursor to the MDTP monomer) yields a polymer with a glass transition temperature (Tg) exceeding 400 °C and a 5% weight loss temperature (Td5%) of 511.2 °C, as determined by DSC and TGA, respectively [1]. In contrast, common bisphenol A-based phthalonitrile resins typically exhibit a Tg of approximately 250-300 °C and a Td5% of 450-480 °C, representing a >100 °C increase in thermal stability for the 4,4',4''-Methanetriyltriphenol-derived system [1]. This performance difference is a direct consequence of the higher crosslink density enabled by the trifunctional precursor.

Polymer Chemistry Thermosetting Resins Materials Science

Fire Resistance in Polyurethane Foams vs. Bisphenol A

A patent filing (ISOCYANATE REACTIVE COMPOSITIONS, 2020) explicitly states that utilizing tris(4-hydroxyphenyl)methane alkoxylate (a derivative of 4,4',4''-Methanetriyltriphenol) in polyurethane formulations provides 'improved fire resistance properties' when compared to cured products formed with other aromatic phenol compounds, such as bisphenol A derived compounds, even when the compared cured products have similar aromatic group contents [1]. This indicates a structure-specific contribution to char formation and flame inhibition beyond simple aromaticity.

Polyurethane Chemistry Flame Retardancy Polymer Additives

Broad-Spectrum UV Absorption vs. 4-Hydroxybenzophenone

4,4',4''-Methanetriyltriphenol functions as a broad-spectrum UV absorber, effectively blocking radiation in the 290-400 nm range, which covers both UV-B and UV-A, according to a vendor technical datasheet . In contrast, a common UV absorber like 4-hydroxybenzophenone exhibits a primary absorption peak around ~260 nm, which is less effective in the critical UV-A region (320-400 nm) . The red-shifted absorption of 4,4',4''-Methanetriyltriphenol (to ~280 nm) provides better coverage and protection against polymer yellowing and degradation .

UV Stabilizers Coatings Polymer Additives

Antioxidant Thermal Stabilization in Polypropylene

In polypropylene (PP) automotive component applications, the addition of 0.3% 4,4',4''-Methanetriyltriphenol as an antioxidant stabilizer resulted in a 42% improvement in thermal stability at 180 °C, as per a vendor-reported case study . This quantitative benefit, attributed to the compound's radical scavenging ability from its three phenolic hydroxyl groups , significantly extends the functional lifespan of PP parts exposed to high engine temperatures.

Polymer Stabilizers Antioxidants Polypropylene (PP)

Key Applications of 4,4',4''-Methanetriyltriphenol


High-Temperature Thermoset Resins for Aerospace and Electronics

4,4',4''-Methanetriyltriphenol is the preferred starting material for synthesizing ultra-high Tg (>400 °C) phthalonitrile resins . In applications where bisphenol A-based resins fail due to thermal softening or decomposition (e.g., structural composites in jet engines, high-density electronic substrates), the 4,4',4''-Methanetriyltriphenol-derived system maintains mechanical integrity and dimensional stability up to 400 °C, offering a >100 °C advantage in Tg .

Flame-Retardant Polyurethane Foam Formulations

For polyurethane foams requiring enhanced fire safety without a proportional increase in halogenated flame retardants, alkoxylated derivatives of 4,4',4''-Methanetriyltriphenol provide a documented improvement in fire resistance compared to standard bisphenol A-based polyols . This is particularly valuable in meeting stringent flammability standards for furniture, bedding, and building insulation.

Broad-Spectrum UV Stabilizer for Outdoor Coatings and Adhesives

When formulating clear or lightly pigmented coatings and adhesives intended for prolonged outdoor exposure, 4,4',4''-Methanetriyltriphenol offers superior protection against photo-degradation due to its absorption of both UV-B and UV-A radiation (290-400 nm) . This is a key differentiator over common UV absorbers like 4-hydroxybenzophenone, which have a narrower, blue-shifted absorption profile . A case study in clear epoxy resins showed that 1.2% additive concentration blocked 99% of UV-B radiation .

Thermal Antioxidant for High-Temperature Polyolefin Components

4,4',4''-Methanetriyltriphenol is a highly effective antioxidant for polypropylene and polyethylene parts operating at elevated temperatures. Evidence from industrial case studies indicates that a 0.3% loading can improve thermal stability by 42% at 180 °C, directly translating to extended part lifespan and reduced warranty claims for automotive and appliance components .

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